Befol

MAO-A Inhibition IC50 Moclobemide Comparison

Befol (Eprobemide, LIS-630) is a non-competitive, reversible MAO-A inhibitor with 16.9-fold higher potency for human MAO-A than moclobemide and unique antiarrhythmic/antifibrillatory properties. Unlike other RIMAs, Befol elevates the ventricular fibrillation threshold in ischemic myocardium while lacking tyramine pressor effects. Its low sigma receptor affinity (S1R Ki >100 nM, S2R Ki >200 nM) ensures minimal off-target activity. Ideal for cardiac-psychiatric comorbidity models, target engagement assays, and safety pharmacology studies. Choose Befol for robust, reversible MAO-A inhibition with a cleaner pharmacological profile.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 117854-28-1
Cat. No. B1227842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefol
CAS117854-28-1
Synonyms4-chloro-N-(3-morpholinopropyl)benzamide
befol
befol monohydrochloride
LIS 630
LIS-630
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C14H19ClN2O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11H2,(H,16,18);1H
InChIKeyBZTKEUQYHVFBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Befol (CAS 117854-28-1): A Reversible MAO-A Inhibitor with Distinct Cardiovascular and Selectivity Profile for Scientific Selection


Befol (Eprobemide, LIS-630), a benzamide derivative with CAS 117854-28-1 (parent compound CAS 87940-60-1), is a non-competitive, reversible inhibitor of monoamine oxidase A (MAO-A) . Its principal pharmacological action is the selective inhibition of serotonin deamination, a mechanism that distinguishes it from both irreversible MAO inhibitors and many other reversible agents . Beyond its neurochemical activity, Befol uniquely demonstrates quantifiable antiarrhythmic and antifibrillatory effects in preclinical models and clinical studies, a property not commonly associated with its class .

Why Befol Cannot Be Substituted by Generic Reversible MAO-A Inhibitors: Structural and Functional Divergence


Substituting Befol with other reversible MAO-A inhibitors, such as moclobemide or pirlindole, is not supported by quantitative data due to significant structural and functional divergences. Structurally, Befol possesses a three-carbon linker between its morpholine and chlorobenzamide moieties, whereas moclobemide contains a two-carbon linker, a single-atom difference that alters molecular geometry and potentially target interaction kinetics . Functionally, Befol uniquely elevates the ventricular fibrillation threshold in ischemic myocardium, a cardioprotective property not reported for its close analogs, and exhibits a distinct pharmacological fingerprint including non-competitive MAO-A inhibition and a lack of tyramine pressor effect . These differentiating features, detailed quantitatively below, preclude simple interchangeability based solely on MAO-A inhibitory class.

Quantitative Differentiation Guide for Befol: Comparative Data for Scientific Selection


Comparative MAO-A Inhibition Potency: Befol vs. Moclobemide in Human MAO-A Assays

In vitro enzymatic assays using human MAO-A reveal that Befol demonstrates significantly higher potency compared to moclobemide, the most clinically relevant reversible MAO-A inhibitor . While the direct human MAO-A IC50 for Befol is reported as 0.36138 µM , moclobemide exhibits an IC50 of 6.1 µM in the same assay system using serotonin (5-HT) as the substrate . This 16.9-fold difference in potency represents a substantial quantitative differentiation in primary target engagement.

MAO-A Inhibition IC50 Moclobemide Comparison Reversible Inhibitor

Cardioprotective Differentiation: Antifibrillatory Activity in Ischemic Myocardium

Befol, at a dosage of 20 mg/kg, significantly elevates the electric threshold of ventricular fibrillation in feline models, with the effect being most pronounced under ischemic conditions . This antifibrillatory property is a distinguishing feature not documented for other reversible MAO-A inhibitors such as moclobemide or pirlindole . The class-level inference is that this cardioprotective activity is unique to Befol among its peers, providing a critical point of differentiation for research applications in cardiovascular pharmacology.

Cardioprotection Ventricular Fibrillation Ischemia Electrophysiology

Sigma Receptor Affinity Profile: Low Binding Affinity for S1R and S2R

Radioligand binding assays indicate that Befol possesses low affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, with Ki values >100 nM for S1R and >200 nM for S2R . This low affinity profile is important for compounds intended for central nervous system applications, as sigma receptor interactions can confound behavioral studies or lead to unwanted side effects. While comparative data for moclobemide's sigma receptor affinity is not available in this source, the quantitative data for Befol alone provides a benchmark for selectivity.

Sigma Receptor Off-Target Activity Selectivity Ki

Safety Profile: Absence of Tyramine Pressor Effect

Unlike irreversible MAO inhibitors, Befol does not affect the deamination of tyramine and does not cause its accumulation in the body, thereby avoiding the potentially fatal 'cheese effect' (tyramine-mediated hypertensive crisis) . This safety feature is characteristic of reversible inhibitors of MAO-A (RIMAs) as a class, but the specific lack of tyramine interaction has been explicitly documented for Befol. This differentiates it from older, irreversible MAOIs such as tranylcypromine and phenelzine, which carry strict dietary restrictions due to tyramine sensitivity.

Tyramine Interaction Safety Pharmacology RIMA Hypertensive Crisis

Optimal Application Scenarios for Befol: Data-Driven Scientific and Procurement Use Cases


Investigating the Interface of Serotonergic Modulation and Cardiac Electrophysiology

Befol's unique combination of potent MAO-A inhibition (IC50 = 0.36138 µM) and antifibrillatory activity in ischemic myocardium makes it an ideal tool for studying the relationship between central monoamine levels and cardiac arrhythmogenesis. Unlike other MAO-A inhibitors, Befol allows researchers to explore whether enhanced serotonergic tone directly influences ventricular vulnerability, a question relevant to understanding cardiovascular side effects of antidepressant therapies . Preclinical models of myocardial ischemia with comorbid depression would particularly benefit from this compound.

Comparative Pharmacology Studies Requiring High-Potency, Reversible MAO-A Inhibition

With a 16.9-fold higher potency for human MAO-A compared to moclobemide, Befol is the preferred choice for in vitro and in vivo studies demanding robust, reversible MAO-A inhibition at lower concentrations . This potency advantage translates to a wider concentration-response window and potentially fewer off-target effects in complex biological systems, making it invaluable for mechanism-of-action studies, target engagement assays, and preclinical efficacy testing where signal-to-noise ratio is critical.

Safety Pharmacology Assessments: Benchmarking Tyramine Interaction in Reversible MAO-A Inhibitors

Befol serves as a reference standard for evaluating the safety pharmacology of reversible MAO-A inhibitors due to its well-documented lack of tyramine interaction . In drug discovery programs developing novel RIMAs, Befol provides a quantitative baseline for comparing the magnitude and duration of MAO-A inhibition required to precipitate a tyramine pressor response, thereby guiding lead optimization toward candidates with favorable safety margins.

Neuroscience Research Requiring Minimal Sigma Receptor Confound

For studies investigating the direct effects of MAO-A inhibition on behavior, cognition, or neurochemistry, Befol's low sigma receptor affinity (Ki > 100 nM for S1R, >200 nM for S2R) minimizes confounding off-target activities . This makes it a cleaner pharmacological tool compared to some antidepressants that exhibit significant sigma binding, allowing for more precise interpretation of MAO-A-dependent phenomena.

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